![molecular formula C15H11N3O2 B2691028 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide CAS No. 478081-19-5](/img/structure/B2691028.png)
2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide” is a chemical compound with the CAS Number: 478248-00-9 and a linear formula of C20H15N3O3 . It has a molecular weight of 345.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H15N3O3/c21-11-17-16-7-6-14(10-19(16)23-8-2-1-5-18(17)23)26-13-20(24)22-12-15-4-3-9-25-15/h1-10H,12-13H2,(H,22,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide serves as a precursor or intermediate in the synthesis of diverse heterocyclic compounds. For example, its derivatives have been utilized in the synthesis of pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyridyl moiety, demonstrating the compound's versatility in chemical reactions and its role in the development of complex molecular structures (Dawood et al., 2011).
Antimicrobial Activity this compound derivatives have shown promise in antimicrobial studies. For instance, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from similar compounds demonstrated significant antimicrobial activities, highlighting their potential as therapeutic agents against microbial infections (Albratty et al., 2017).
Pharmacological Potential Further research into similar compounds has led to the identification of derivatives with promising pharmacological activities. For instance, certain acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities, revealing the potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015). Additionally, derivatives have been synthesized as aldose reductase inhibitors, showing high inhibitory activity and suggesting potential applications in treating complications of diabetes (Da Settimo et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-8-12-11-5-4-10(20-9-15(17)19)7-14(11)18-6-2-1-3-13(12)18/h1-7H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKIVDRTLARTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327769 |
Source


|
| Record name | 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.95 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478081-19-5 |
Source


|
| Record name | 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

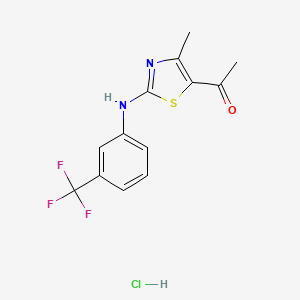
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)


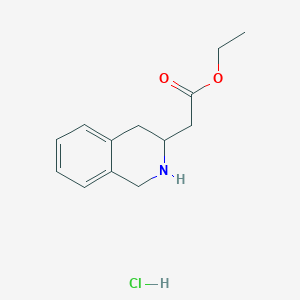
![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
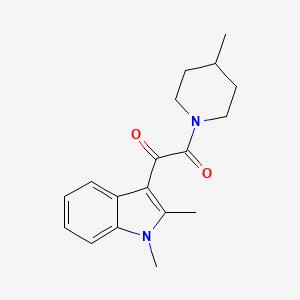
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)
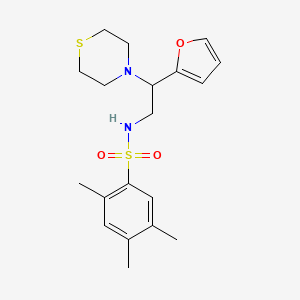
![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)
![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)
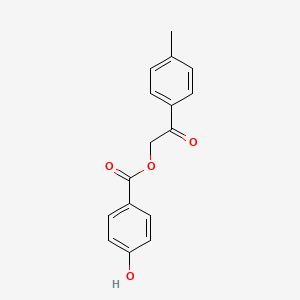
![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)